N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 74556-29-9
VCID: VC21448183
InChI: InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71g/mol

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 74556-29-9

Cat. No.: VC21448183

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide - 74556-29-9

Specification

CAS No. 74556-29-9
Molecular Formula C16H10ClNO3
Molecular Weight 299.71g/mol
IUPAC Name N-(2-chlorophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
Standard InChI Key JYCBSPPGCIWHLC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Structure and Properties

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the class of chromene derivatives, specifically coumarins (2H-chromene-2-ones). Its structure consists of a coumarin core with a carboxamide group at position 3, linked to a 2-chlorophenyl moiety.

Molecular Properties

PropertyValueSource
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
IUPAC NameN-(2-chlorophenyl)-2-oxochromene-3-carboxamide
CAS Number74556-29-9
InChIInChI=1S/C16H10ClNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19)
InChIKeyJYCBSPPGCIWHLC-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Cl

Physical and Chemical Properties

The compound exists as a solid at room temperature. Its chemical reactivity is primarily determined by the functional groups present in its structure:

  • The lactone ring (coumarin core) is susceptible to hydrolysis under basic conditions

  • The carboxamide group can participate in hydrogen bonding interactions

  • The chlorine atom at the ortho position of the phenyl ring influences its electronic properties and biological activities

  • The compound exhibits potential for π-π stacking interactions through its aromatic rings

Synthesis Methods

Several approaches have been developed for the synthesis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds. The most common synthetic routes are outlined below.

Alternative Synthesis via Cyanoacetamide Intermediates

An eco-friendly approach involves the condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides:

  • Synthesis of N-(2-chlorophenyl)cyanoacetamide from 2-chloroaniline and cyanoacetic acid

  • Knoevenagel condensation of the cyanoacetamide with salicylaldehyde in aqueous sodium carbonate or bicarbonate solution at room temperature

  • Subsequent hydrolysis of the resulting 2-imino-2H-chromene-3-carboxamide to obtain the target 2-oxo-2H-chromene-3-carboxamide

This method offers advantages including high atom economy, excellent yields, and environmentally friendly conditions .

Reactivity and Chemical Transformations

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical transformations due to its reactive functional groups.

Common Reactions

Reaction TypeReagents and ConditionsMajor ProductsReference
HydrolysisAqueous NaOH or KOH2-oxo-2H-chromene-3-carboxylic acid and 2-chloroaniline
ReductionNaBH4 in methanol or LiAlH4 in THFN-(2-chlorophenyl)-2-hydroxy-2H-chromene-3-carboxamide
Nucleophilic SubstitutionVarious nucleophiles (amines, thiols) in basic conditionsDerivatives with substitution at the chlorine position
Ring-openingBasic conditions followed by acidificationCorresponding cinnamic acid derivatives

Interaction with Biological Systems

In biological systems, the coumarin moiety can be hydrolyzed by enzymes, particularly esterases, leading to ring-opening and formation of hydroxycinnamic acid derivatives. This property is significant for its potential prodrug applications, especially in enzyme inhibition mechanisms .

Biological Activities

Studies have indicated that N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related coumarin derivatives possess a range of biological activities.

Enzyme Inhibition Properties

The compound has been investigated for its inhibitory effects on various enzymes:

EnzymeInhibition Potency (IC50 or Ki)Inhibition TypeReference
HIV-1 IntegraseNanomolar rangeCompetitive
Carbonic Anhydrase (CA IX, CA XII)Micromolar rangeNon-competitive

HIV-1 integrase inhibition studies have shown that coumarin-3-carboxamide derivatives can inhibit both 3' processing and strand transfer steps of the HIV-1 integration process, suggesting potential applications in antiviral therapy .

Antimicrobial and Anticancer Properties

Similar to related compounds in the coumarin family, N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide may exhibit:

  • Antimicrobial activity against various bacterial strains

  • Antifungal properties

  • Cytotoxicity against cancer cell lines, with potential anticancer applications

  • Anti-inflammatory effects

The presence of the chlorine atom at the ortho position of the phenyl ring is believed to enhance these biological activities by improving membrane permeability and target binding.

Structure-Activity Relationships

Structure-activity relationship studies of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds have revealed important insights into the molecular features that influence their biological activities.

Key Structural Features Affecting Activity

Structural FeatureEffect on ActivityReference
Ortho-substituent on phenyl ringEnhanced HIV-1 integrase inhibition; Position is crucial for activity
Chlorine atomIncreased lipophilicity and membrane permeability
Coumarin coreEssential for interaction with target enzymes
Carboxamide linkerForms hydrogen bonds with target residues

Comparison with Similar Compounds

When compared to related compounds, N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide shows distinctive properties:

  • The compound exhibits greater HIV-1 integrase inhibition compared to the unsubstituted phenyl analog (2-oxo-N-phenyl-2H-chromene-3-carboxamide)

  • It demonstrates different binding modes compared to N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide due to the smaller halogen atom

  • It has improved solubility characteristics compared to more lipophilic analogs

Mechanism of Action

The molecular mechanism of action of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide varies depending on the biological target.

Enzyme Inhibition Mechanisms

For HIV-1 integrase inhibition, the compound likely functions through:

  • Interacting with the catalytic core domain of the integrase enzyme

  • Chelating metal ions (Mg2+ or Mn2+) in the active site

  • Forming hydrogen bonds with key catalytic residues through its carboxamide group

  • The 2-chlorophenyl group engaging in hydrophobic interactions with nonpolar residues in the binding pocket

In the case of carbonic anhydrase inhibition, coumarin derivatives act as prodrugs. The lactone ring is hydrolyzed by the enzyme, and the resulting hydroxycinnamic acids block the entrance to the active site .

Molecular Docking Studies

Computational studies have revealed potential binding modes of the compound with its targets:

  • The coumarin core typically occupies a central position in the binding pocket

  • The carboxamide group forms hydrogen bonds with polar residues

  • The 2-chlorophenyl moiety extends into hydrophobic regions of the binding site

  • The chlorine atom may engage in halogen bonding with electron-rich sites in the target proteins

Research Applications

N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has found applications in various research areas.

Medicinal Chemistry

The compound serves as:

  • A lead compound for the development of novel antiviral agents, particularly HIV-1 integrase inhibitors

  • A scaffold for the design of enzyme inhibitors targeting carbonic anhydrases and other therapeutically relevant enzymes

  • A starting material for the synthesis of more complex heterocyclic compounds with potential pharmacological applications

Chemical Biology

Applications in chemical biology include:

  • Probe for studying enzyme mechanisms, particularly those involving metal coordination

  • Template for developing fluorescent probes based on the coumarin scaffold

  • Tool for investigating structure-activity relationships in drug design

Analytical Methods

Various analytical techniques have been employed for the characterization and analysis of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Spectroscopic Methods

TechniqueKey Features ObservedApplicationReference
NMR SpectroscopyCharacteristic signals for coumarin protons (δ 8.5–6.5 ppm); NH signal (δ ~10 ppm)Structural confirmation and purity assessment
IR SpectroscopyCarbonyl stretches (~1720 cm⁻¹ for lactone C=O, ~1670 cm⁻¹ for amide C=O); NH stretch (~3300 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion peak at m/z 299.71; characteristic fragmentation patternsMolecular weight confirmation and structural analysis
X-ray CrystallographyCrystal structure determination3D structural confirmation and intermolecular interactions study

Chromatographic Methods

High-performance liquid chromatography (HPLC) with various detection methods (UV, fluorescence, mass spectrometry) has been used for the analysis and purification of N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, typically employing reverse-phase columns with acetonitrile/water or methanol/water mobile phases.

Future Research Directions

Several promising areas for future research on N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of additional biological activities, particularly against emerging therapeutic targets

  • Design of novel derivatives with enhanced potency and selectivity

  • Investigation of potential applications in materials science and chemical sensing

  • Further elucidation of structure-activity relationships through comprehensive medicinal chemistry studies

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